molecular formula C10H12 B166490 4-Ethylstyrene CAS No. 3454-07-7

4-Ethylstyrene

Cat. No. B166490
CAS RN: 3454-07-7
M. Wt: 132.2 g/mol
InChI Key: WHFHDVDXYKOSKI-UHFFFAOYSA-N
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Description

4-Ethylstyrene is a heterocyclic organic compound . It is used for industrial and scientific research purposes .


Synthesis Analysis

The synthesis of 4-Ethylstyrene involves the use of a highly cross-linked poly (4-ethylstyrene-co-divinylbenzene) matrix (St-DVB). This matrix allows incoming anions and cations present in liquid media to enter and remain segregated into the pores of the polymer microspheres as soon as the solvent is removed . Another study mentions the use of 4-ethylstyrene in the synthesis of polymer waste-derived microporous carbon microspheres .


Molecular Structure Analysis

The molecular formula of 4-Ethylstyrene is C10H12. It has an average mass of 132.202 Da and a monoisotopic mass of 132.093903 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Ethylstyrene are not detailed in the search results, it’s worth noting that many synthetic transformations are centered on the alteration of oxidation states. These redox processes frequently pass through intermediates with short lifetimes, making their study challenging .


Physical And Chemical Properties Analysis

4-Ethylstyrene has a molecular weight of 132.2 and a molecular formula of C10H12 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

1. Electrophysiology Applications

4-Ethylstyrene, through its derivative Poly(3,4‐ethylenedioxythiophene) doped with polystyrene sulfonate (PEDOT:PSS), finds application in electrophysiology. PEDOT:PSS is used as a coating on microelectrode arrays to reduce impedance for both in vitro and in vivo electrophysiology. This makes it valuable in applications like toxicology, drug development, tissue engineering, and fundamental studies of electrically active cells and tissues (Dijk, Rutz, & Malliaras, 2019).

2. Block Copolymer Libraries

Block copolymers based on polystyrene and poly(ethylene oxide) connected by an asymmetrical octahedral bis(terpyridine) ruthenium complex, which include 4-Ethylstyrene components, have been synthesized. These copolymers are useful in the study of thin film morphology, aiding in understanding structure-property relationships (Lohmeijer, Wouters, Yin, & Schubert, 2004).

3. Capacitance in Electronic Devices

PEDOT:PSS, which includes 4-Ethylstyrene components, is widely used in various organic devices like supercapacitors, displays, transistors, and energy-converters. Its role in charge storage and transport is pivotal for improving the performance of these devices (Volkov et al., 2017).

4. Polymeric Dispersant in Coal-Water Mixture

Poly(4-methylstyrene)-graft-poly(ethylene oxide)s, related to 4-Ethylstyrene, have been synthesized and used as dispersants in coal-water mixtures. These polymers help in understanding the dispersing properties and correlate them with various parameters like hydrophobic backbone length and hydrophilic branch length (Bonaccorsi et al., 1993).

5. Compatibility Studies in Polymer Blends

Studies on the compatibility of blends of 1,4-rich polyisoprene and poly(4-n-alkylstyrene)s, including poly(4-ethylstyrene), have provided insights into the miscibility and phase behavior of polymer systems, which is crucial for material science and engineering applications (Matsushima, Takano, & Matsushita, 2017).

6. Chemosensors in Organic Electronics

PEDOT:PSS and its composites, involving 4-Ethylstyrene, are significant in the development of electrochemical and electronic chemosensors. These sensors are used for detecting a wide range of analytes in varying environments, demonstrating the versatility of 4-Ethylstyrene derivatives in sensor technology (Gao et al., 2021).

Safety And Hazards

When handling 4-Ethylstyrene, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

While specific future directions for 4-Ethylstyrene research are not detailed in the search results, it’s worth noting that the compound is used for experimental and research use . This suggests that further studies and developments involving 4-Ethylstyrene may continue in the field of scientific research.

properties

IUPAC Name

1-ethenyl-4-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-3-9-5-7-10(4-2)8-6-9/h3,5-8H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFHDVDXYKOSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55757-90-9
Record name Poly(4-ethylstyrene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55757-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70188081
Record name 4-Ethylstyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylstyrene

CAS RN

3454-07-7
Record name 4-Ethylstyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3454-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethylstyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethylstyrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylstyrene
Source European Chemicals Agency (ECHA)
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Record name 4-ETHYLSTYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
F Cesano, S Cravanzola, V Brunella… - … and Mesoporous Materials, 2019 - Elsevier
… To this regard, we have prepared carbon spheres from the pyrolysis of wasted poly(4-ethylstyrene-co-divinylbenzene) precursor with the use of KOH or ZnCl 2 as activating agents, …
Number of citations: 21 www.sciencedirect.com
S Matsushima, A Takano… - Journal of Polymer …, 2017 - Wiley Online Library
… in this work and poly(4-ethylstyrene)/1,4-PI blend revealed UCST type phase behavior, while the others were found to be compatible. The phase diagrams of poly(4-ethylstyrene)/1,4-PI …
Number of citations: 2 onlinelibrary.wiley.com
W Liu, C Otero Arean, S Bordiga, E Groppo… - …, 2011 - Wiley Online Library
… The progress of phenylacetylene hydrogenation (at room temperature) on palladium nanoparticles supported on the porous polymer poly(4-ethylstyrene-co-divinylbenzene) is …
B Clapham, AJ Sutherland - Tetrahedron Letters, 2000 - Elsevier
… A scintillant monomer, 2,5-diphenyl-4-vinyloxazole, has been synthesised and co-polymerised with 4-ethylstyrene, divinylbenzene and 4-vinylbenzyl chloride in the presence of a …
Number of citations: 19 www.sciencedirect.com
F Cesano, MM Rahman, F Bardelli, A Damin… - …, 2016 - Wiley Online Library
… Multilayer graphitic nanosheets/nanoshells have been obtained via pyrolysis at 850 C of poly(4-ethylstyrene-co-divinylbenzene) (PS-co-DVB) by inflowing Fe(II)-acetylacetonate (Fe(…
VH Grassian, ER Bernstein, HV Secor… - The Journal of …, 1989 - ACS Publications
… examination of the TOFMS of 4ethylstyrene. The TOFMS of 4-ethylstyrene is shown in Figure 4. … We thereby conclude that, for 4-ethylstyrene, the vinyl group is planar with respect to the …
Number of citations: 62 pubs.acs.org
T Sato, Y Matsumiya, H Watanabe - The Journal of Chemical Physics, 2022 - pubs.aip.org
… For this purpose, we focused on blends of unentangled PI and poly(4-ethylstyrene) (PC2St). This blend is appropriate to examine the phase separation dynamics because it contains …
Number of citations: 2 pubs.aip.org
J Estephane, E Groppo, JG Vitillo, A Damin… - Physical Chemistry …, 2009 - pubs.rsc.org
… In this work we demonstrate that the poly(4-ethylstyrene-co-divinylbenzene) microporous system acts as an ideal “solid solvent” able to host mononuclear CrCp 2 species, to stabilize …
Number of citations: 19 pubs.rsc.org
S Matsushima, A Takano, Y Takahashi… - Journal of Polymer …, 2017 - Wiley Online Library
… 4-Ethylstyrene monomer was synthesized by the Li 2 CuCl 4 -mediated coupling reaction of the Grignard reagent of 4-bromostyrene with bromoethane.26 To an ice-cooled THF solution …
Number of citations: 10 onlinelibrary.wiley.com
DA Robaugh - 1982 - search.proquest.com
… Part IV is a study of methyl/benzylic bond fission in 4-ethylstyrene, 1-phenyll-butene, 1-1 diphenylethane, and 2-2 diphenylpropane. The primary aims of these kinetic studies are to (1) …
Number of citations: 3 search.proquest.com

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